2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of pyridine, characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, as well as a nitrile group attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile typically involves the reaction of 5-chloro-2,3-difluoropyridine with acetonitrile. One common method includes the following steps :
Step 1: To a solution of ethyl cyanoacetate in anhydrous dimethyl sulfoxide (DMSO) at 0°C, sodium hydride is added slowly. The mixture is stirred at 0°C for 30 minutes.
Step 2: 5-chloro-2,3-difluoropyridine is added to the reaction mixture, which is then stirred at room temperature for 18 hours.
Step 3: Water is added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate twice. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
Step 4: The residue is purified by chromatography to yield this compound as a yellow gum.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrile group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the nitrile group can yield carboxylic acids or amides.
Reduction Products: Reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in various biochemical pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-3-fluoropyridin-2-yl)ethanone
- 3-Chloro-5-fluoroisonicotinic acid
- 5-Chloro-2,3-difluoropyridine
Uniqueness
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring, as well as the presence of the nitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIARQWANVJKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729044 |
Source
|
Record name | (5-Chloro-3-fluoropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227572-25-9 |
Source
|
Record name | (5-Chloro-3-fluoropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.